molecular formula C19H26N4O2 B2580001 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide CAS No. 1173034-27-9

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide

Cat. No. B2580001
CAS RN: 1173034-27-9
M. Wt: 342.443
InChI Key: ZVOUISPNKFSUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide” seems to be a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The isopropyl group attached to the oxadiazole ring suggests that this compound might have some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound likely involves a piperidine ring attached to an oxadiazole ring via a carbon atom . The oxadiazole ring also has an isopropyl group attached to it .

Scientific Research Applications

Oxadiazole Compounds in Drug Development

The 1,3,4-oxadiazole core, an integral part of the chemical structure of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide, is noted for its significant pharmacological potential across a broad spectrum of applications. This heterocyclic compound is a key player in the development of new drugs due to its diverse biological activities. The oxadiazole ring is valued for its role as a bioisostere for carboxylic acids, carboxamides, and esters, which enables it to serve as a structural subunit in the creation of efficacious and less toxic medicinal agents. The pharmacological activities associated with 1,3,4-oxadiazole containing compounds include antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. The oxadiazole core's ability to undergo ring opening reactions, leading to new analogues with potential pharmacological applications, further underscores its importance in medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).

Broad Therapeutic Applications

Research into 1,3,4-oxadiazole derivatives has illustrated the compound's efficacy across a range of therapeutic areas. These compounds demonstrate significant binding affinity with various enzymes and receptors in biological systems, eliciting a wide array of bioactivities. This heterocyclic ring's peculiar structural feature facilitates effective binding through numerous weak interactions, leading to a broad therapeutic potential. 1,3,4-oxadiazole-based derivatives are extensively explored for their application in treating diseases like cancer, bacterial infections, tuberculosis, inflammation, neuropathic conditions, hypertension, allergies, parasitic infections, obesity, and viral diseases. The systematic review of current developments in 1,3,4-oxadiazole-based compounds showcases their enormous value in medicinal chemistry, providing a foundation for the rational design of more active and less toxic medicinal agents (Verma et al., 2019).

Contribution to Antimicrobial Resistance

With the global rise in antimicrobial resistance, the search for new compounds that can overcome this challenge is critical. 1,3,4-oxadiazole derivatives have emerged as promising candidates due to their varied antimicrobial activity, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. The activity of these compounds often surpasses that of known antibiotics, making them highly promising as new drugs. This review underscores the potential of 1,3,4-oxadiazole derivatives to serve as a foundation for the development of novel antimicrobial agents, highlighting their importance in addressing the urgent need for new therapeutic strategies against resistant microbial strains (Glomb & Świątek, 2021).

properties

IUPAC Name

N-(2-phenylethyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-14(2)17-21-22-18(25-17)16-9-12-23(13-10-16)19(24)20-11-8-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOUISPNKFSUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.